molecular formula C9H9N5O B12907333 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide CAS No. 58419-68-4

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide

Cat. No.: B12907333
CAS No.: 58419-68-4
M. Wt: 203.20 g/mol
InChI Key: NIIOLVAORJYKCG-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide is a chemical compound that features a triazole ring attached to a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide typically involves the reaction of 4-(1H-1,2,4-Triazol-1-yl)benzoic acid with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted triazole compounds.

Scientific Research Applications

4-(1H-1,2,4-Triazol-1-yl)benzohydrazide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, in anticancer applications, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The triazole ring is crucial for its biological activity, as it can form hydrogen bonds and interact with various enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines a triazole ring with a benzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58419-68-4

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)benzohydrazide

InChI

InChI=1S/C9H9N5O/c10-13-9(15)7-1-3-8(4-2-7)14-6-11-5-12-14/h1-6H,10H2,(H,13,15)

InChI Key

NIIOLVAORJYKCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)N2C=NC=N2

Origin of Product

United States

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